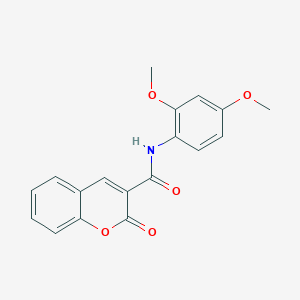
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMC belongs to the class of flavonoids and is synthesized through a complex chemical reaction.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The neuroprotective effects of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide are thought to be due to its ability to inhibit oxidative stress and reduce inflammation in the brain.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to modulate various biochemical and physiological processes in the body. It can regulate the expression of genes involved in cancer cell growth and inflammation. N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a research tool. It is relatively stable and can be easily synthesized in the laboratory. N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is also readily available and can be purchased from chemical suppliers. However, there are some limitations to using N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be toxic at high concentrations, and its effects on human health are not well understood.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential application of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is in the development of new antibiotics. Further research is needed to understand the mechanisms of action of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide and its effects on human health. Additionally, the development of new synthesis methods for N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound with significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanisms of action and potential side effects. The synthesis of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex process that requires specialized equipment and expertise in organic chemistry. With continued research, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may prove to be a valuable tool in the fight against cancer, neurodegenerative diseases, and bacterial infections.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde and malonic acid with the help of a catalyst. The resulting product is then subjected to further chemical reactions to form N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to have neuroprotective effects and can potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-7-8-14(16(10-12)23-2)19-17(20)13-9-11-5-3-4-6-15(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURRCVVBFPXKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2585110.png)
![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)

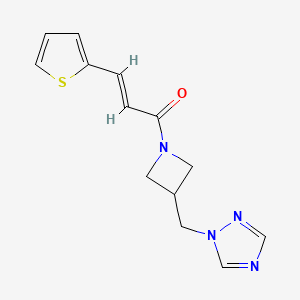
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B2585119.png)
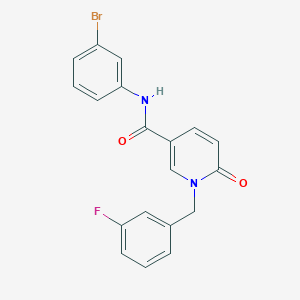
![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
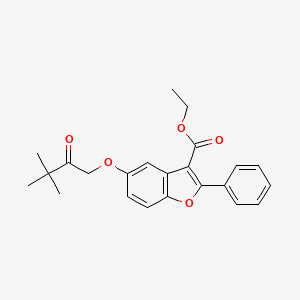

![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)
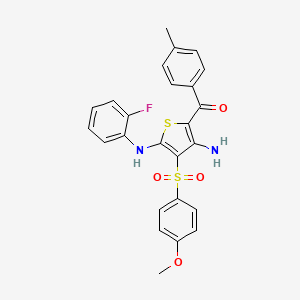
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)